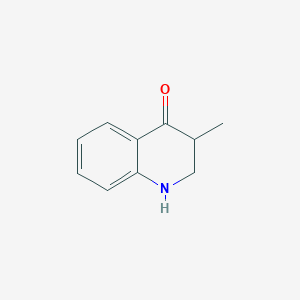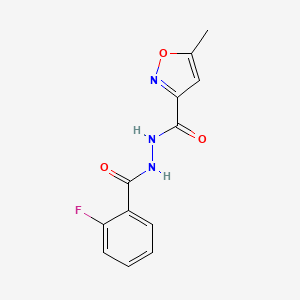
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in recent years due to its potential in scientific research. CPTH2 is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, it has been studied extensively for its ability to inhibit the activity of histone deacetylases (HDACs) and its potential in cancer research.
Mecanismo De Acción
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide functions as a competitive inhibitor of HDAC8, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular processes. This compound has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, this compound has been studied for its potential in treating other conditions such as neurodegenerative diseases and inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to protect against oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its selectivity for HDAC8, which allows for more precise targeting of this enzyme. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been shown to sensitize cancer cells to these treatments, making them more effective. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. This could lead to the development of more effective cancer therapies with fewer side effects. Finally, there is interest in studying the potential of this compound in other conditions, such as neurodegenerative diseases and inflammation, where HDACs play a role in disease progression.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetophenone in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-phenyl-2-thiazolamine in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been optimized and improved over time, resulting in higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied extensively for its potential in cancer research. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibiting the activity of HDACs can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells. This compound has been shown to selectively inhibit the activity of HDAC8, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)10-17-20-15(11-22-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSTPQWNDSUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)






methanone](/img/structure/B7440904.png)

